molecular formula C11H18OSi B13704939 (4-Ethoxyphenyl)trimethylsilane CAS No. 33733-39-0

(4-Ethoxyphenyl)trimethylsilane

Cat. No.: B13704939
CAS No.: 33733-39-0
M. Wt: 194.34 g/mol
InChI Key: PGAWRILOGZZUEE-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-ethoxyphenyl group. This compound is part of a broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethoxyphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxyphenyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)trimethylsilane involves the electron-donating properties of the trimethylsilyl group. This group stabilizes positive charges on adjacent carbon atoms, facilitating various chemical reactions. The compound can act as a hydride donor or participate in electrophilic substitution reactions, where the silicon atom plays a crucial role in stabilizing reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)trimethylsilane
  • (4-Chlorophenyl)trimethylsilane
  • (4-Bromophenyl)trimethylsilane

Uniqueness

(4-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .

Properties

CAS No.

33733-39-0

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(4-ethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-12-10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

PGAWRILOGZZUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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